molecular formula C17H20O2 B188734 4,4'-Methylenebis(2,6-dimethylphenol) CAS No. 5384-21-4

4,4'-Methylenebis(2,6-dimethylphenol)

Cat. No.: B188734
CAS No.: 5384-21-4
M. Wt: 256.34 g/mol
InChI Key: AZZWZMUXHALBCQ-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-dimethylphenol): is an organic compound with the molecular formula C17H20O2 . It is a bisphenol derivative, characterized by two phenol groups connected by a methylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(2,6-dimethylphenol) can be synthesized through the condensation reaction of 2,6-dimethylphenol with formaldehyde. The reaction typically occurs in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: Several hours to ensure complete condensation

    Catalyst: Acidic medium to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-dimethylphenol) follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions

    Purification: Crystallization or distillation to obtain the pure compound

    Quality Control: Ensuring the product meets the required purity standards for its intended applications

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

4,4’-Methylenebis(2,6-dimethylphenol) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.

    Biological Studies: Investigated for its potential antioxidant properties due to the phenolic groups.

    Industrial Applications: Utilized in the production of epoxy resins, adhesives, and coatings.

Comparison with Similar Compounds

    Bisphenol A: Another bisphenol derivative with similar applications in polymer chemistry but with different structural properties.

    Bisphenol F: Known for its use in epoxy resins and coatings, offering different mechanical properties compared to 4,4’-Methylenebis(2,6-dimethylphenol).

    Bisphenol S: Used as an alternative to Bisphenol A in various applications, providing different thermal and chemical stability.

Uniqueness: 4,4’-Methylenebis(2,6-dimethylphenol) is unique due to its specific structural arrangement, which imparts distinct thermal and mechanical properties. Its ability to undergo various chemical reactions and its applications in high-performance materials make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWZMUXHALBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063820
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
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CAS No.

5384-21-4
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Record name 4,6-xylenol
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Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
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Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Record name 4,4'-methylenedi-2,6-xylenol
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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